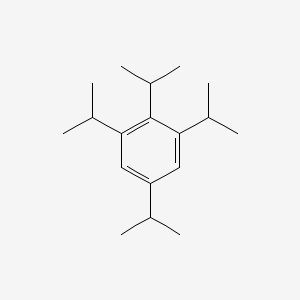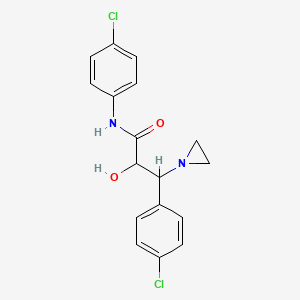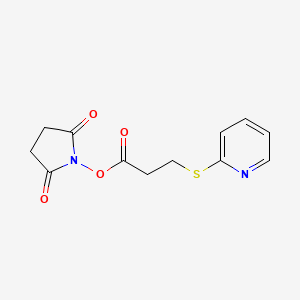![molecular formula C29H29ClN6S2 B12726711 N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-40-7](/img/structure/B12726711.png)
N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is a complex organic compound featuring multiple aromatic rings, a thia group, and a carbothioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide can be approached through multi-step organic synthesis. Key steps may include:
Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions involving aromatic precursors.
Introduction of the thia group: This step may involve the use of sulfur-containing reagents under controlled conditions.
Functionalization with tert-butylphenyl and chlorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the carbothioamide group: This can be achieved through the reaction of an amine with a thiocarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the aromatic rings or the carbothioamide group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features could be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biochemical Probes: It could be used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Polymer Science: The compound may be used as a monomer or additive in the synthesis of advanced polymers with desirable mechanical or thermal properties.
Electronics: Its electronic properties could be harnessed in the development of organic semiconductors or other electronic devices.
Wirkmechanismus
The mechanism of action of N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In a materials science context, its electronic properties could influence its behavior in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-tert-butylphenyl)-9-phenyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- N-(4-tert-butylphenyl)-9-(2-bromophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
Uniqueness
The presence of the 2-chlorophenyl group in N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6
Eigenschaften
CAS-Nummer |
132418-40-7 |
|---|---|
Molekularformel |
C29H29ClN6S2 |
Molekulargewicht |
561.2 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C29H29ClN6S2/c1-17-33-34-24-15-31-26(20-7-5-6-8-22(20)30)25-21-13-14-35(16-23(21)38-27(25)36(17)24)28(37)32-19-11-9-18(10-12-19)29(2,3)4/h5-12H,13-16H2,1-4H3,(H,32,37) |
InChI-Schlüssel |
XXDQIJJAXJFFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)C(C)(C)C)C(=NC2)C6=CC=CC=C6Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)

